molecular formula C27H26P+ B1585614 3-phenylpropyl triphenylphosphonium bromide CAS No. 7484-37-9

3-phenylpropyl triphenylphosphonium bromide

Cat. No.: B1585614
CAS No.: 7484-37-9
M. Wt: 381.5 g/mol
InChI Key: YEWDWCMFWXAKLL-UHFFFAOYSA-N
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Description

3-Phenylpropyl triphenylphosphonium bromide is an organic compound with the molecular formula C27H26BrP and a molecular weight of 461.386 g/mol . It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 3-phenylpropyl moiety. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl triphenylphosphonium bromide can be synthesized through a nucleophilic substitution reaction between triphenylphosphine and 3-bromopropylbenzene . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated and stirred to facilitate the formation of the phosphonium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

  • 3-Bromopropyl triphenylphosphonium bromide
  • (3-Hydroxypropyl)triphenylphosphonium bromide
  • (Acetonyl)triphenylphosphonium bromide
  • (Cyanomethyl)triphenylphosphonium bromide

Comparison: 3-Phenylpropyl triphenylphosphonium bromide is unique due to its specific structure, which includes a phenyl group attached to the propyl chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and biological studies. In comparison, other similar compounds may have different substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

triphenyl(3-phenylpropyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZOJFXAPSSJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996351
Record name Triphenyl(3-phenylpropyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7484-37-9
Record name Phosphonium, triphenyl(3-phenylpropyl)-, bromide (1:1)
Source CAS Common Chemistry
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Record name 7484-37-9
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Record name Triphenyl(3-phenylpropyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(3-phenylpropyl)phosphonium bromide
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Record name TRIPHENYL(3-PHENYLPROPYL)PHOSPHONIUM BROMIDE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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